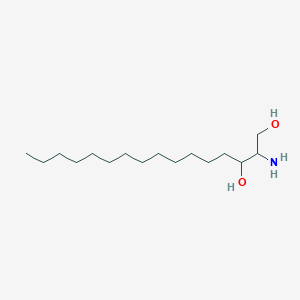

2-Aminohexadecane-1,3-diol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of amino diols, such as 2-Aminohexadecane-1,3-diol, can be achieved through various synthetic routes. One approach is the stereospecific crotyl transfer to an aldehyde followed by regioselective aminohydroxylation, as described in the synthesis of 2-amino-3,5-diols . This method involves a pericyclic oxonia-Cope rearrangement, epoxidation, and azide reduction steps. Another strategy involves the condensation of semicarbazide or thiosemicarbazide with aldehydes and subsequent oxidative bond formation to synthesize 2-amino-substituted diazoles . These methods highlight the versatility and creativity in the synthesis of complex amino diol structures.

Molecular Structure Analysis

The molecular structure of amino diols is characterized by the presence of both amine and diol functional groups. The stereochemistry and regiochemistry of these groups are crucial for the biological activity and material properties of the compounds. For instance, the synthesis of 2-amino-1,3,4-oxadiazoles and thiadiazoles demonstrates the importance of the position of the amino substituent in the diazole ring . Similarly, the synthesis of 2-substituted 2-aminopropane-1,3-diols shows that the position of substituents can significantly affect the immunosuppressive activity of these compounds .

Chemical Reactions Analysis

Amino diols can undergo a variety of chemical reactions due to their functional groups. For example, the amino group can be selectively reacted with electrophiles to create functional diol intermediates, which can then be cyclized to form cyclic carbonate monomers . These monomers can be polymerized to produce biodegradable polymers with potential biomedical applications. Additionally, the synthesis of α-amino-1,3-dithianes via an Umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines showcases the reactivity of amino groups in asymmetric synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino diols are influenced by their molecular structure. The presence of both amine and hydroxyl groups can lead to hydrogen bonding, which affects the solubility and boiling points of these compounds. The stereochemistry can also impact the physical properties, as seen in the synthesis of 3-amino 1,2-diols, where the stereochemistry of the product is crucial for the desired activity . The ability to introduce different functional groups through the amino group also allows for the tuning of properties, such as hydrophilicity or lipophilicity, which is important for the development of materials and drugs .

Wissenschaftliche Forschungsanwendungen

Synthesis of Chiral Compounds

Chiral 1,2-amino alcohols and 1,2-diols, like 2-Aminohexadecane-1,3-diol, play a crucial role in the synthesis of various natural and biologically active molecules. Their efficient enantioselective synthesis from ketones has been achieved through advanced methods, including organocatalytic anti-Mannich and syn-aldol reactions, demonstrating their versatility in chemical synthesis (Ramasastry et al., 2007).

Biocatalytic Synthesis

The compound has also been utilized in biocatalytic processes. For instance, the biocatalytic synthesis of chiral aminodiols, such as (2S,3S)-2-aminopentane-1,3-diol, showcases the potential of using biologically derived routes over traditional chemical ones, highlighting a shift towards more sustainable and environmentally friendly methods (Smith et al., 2010).

Catalyst in Organic Reactions

Axially chiral biaryl diols have been used as catalysts in enantioselective hetero-Diels-Alder reactions, indicating their significant role in facilitating complex organic reactions (Unni et al., 2005). This showcases the compound's application in enhancing reaction efficiency and selectivity.

Iterative Synthesis Approach

In an innovative approach, iterative use of proline-catalyzed tandem alpha-aminoxylation and HWE olefination of aldehydes has been utilized to access syn- and anti-1,3-diols, such as 2-Aminohexadecane-1,3-diol, demonstrating their importance in synthesizing complex molecular structures (Kondekar & Kumar, 2009).

Production and Recovery in Biotechnology

The production and recovery of such diols from fermentation processes have been a key area of research, especially considering their wide range of applications in pharmaceuticals and other sectors. Studies have focused on optimizing production methods to reduce costs and improve yields (Xiu & Zeng, 2008).

Synthesis of Functional Polymers

2-Amino-1,3-propane diols have been used as platforms for synthesizing functional cyclic carbonate monomers, leading to the development of biodegradable polymers for biomedical and environmentally friendly products (Venkataraman et al., 2013).

Wirkmechanismus

Target of Action

2-Aminohexadecane-1,3-diol is a type of aminodiol

Mode of Action

It’s known that 1,3-diols, a class of compounds to which 2-aminohexadecane-1,3-diol belongs, can react with aldehydes . This suggests that 2-Aminohexadecane-1,3-diol might interact with aldehyde groups in biological systems, leading to various biochemical changes.

Zukünftige Richtungen

The synthesis of 2-amino-1,3-diols, including 2-Aminohexadecane-1,3-diol, is a topic of ongoing research. Recent advancements in metabolic engineering and synthetic biology strategies have led to the development of new routes for the production of 1,3-diols . Additionally, catalytic strategies towards 1,3-polyol synthesis by enantioselective cascades creating multiple alcohol functions have been highlighted .

Eigenschaften

IUPAC Name |

2-aminohexadecane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)15(17)14-18/h15-16,18-19H,2-14,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLREJQHRKUJHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

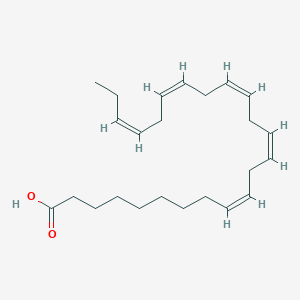

Canonical SMILES |

CCCCCCCCCCCCCC(C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454398 | |

| Record name | 2-aminohexadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminohexadecane-1,3-diol | |

CAS RN |

50731-08-3 | |

| Record name | 2-aminohexadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

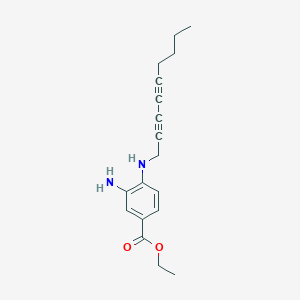

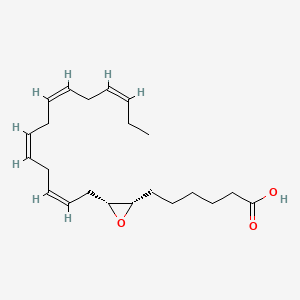

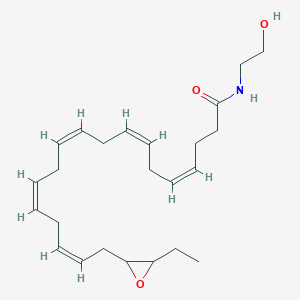

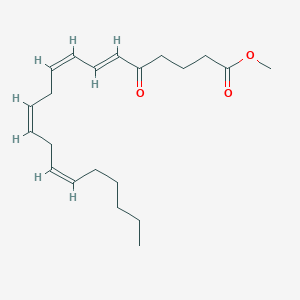

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride](/img/structure/B3026256.png)

![(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide](/img/structure/B3026257.png)

![trans-4-chloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide](/img/structure/B3026258.png)

![(2S,3R,4E)-2-amino-18-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-4-octadecene-1,3-diol](/img/structure/B3026259.png)

![N-(2-hydroxyethyl)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4Z,7Z-nonadienamide](/img/structure/B3026270.png)